

Standard Operating Procedure for Caffeine Extraction from Plant Tissues

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Compound of Interest

Compound Name: Caffeine

Cat. No.: B1668208

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Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Caffeine (1,3,7-trimethylxanthine) is a naturally occurring purine alkaloid found in various plant species, most notably in coffee beans (*Coffea* spp.) and tea leaves (*Camellia sinensis*). It is a widely consumed psychoactive substance known for its stimulant effects on the central nervous system. The extraction and quantification of **caffeine** from plant tissues are crucial for quality control in the food and beverage industry, as well as for research in pharmacology and drug development. This document provides detailed protocols for the extraction, purification, and analysis of **caffeine** from plant materials.

Data Presentation: Quantitative Analysis of Caffeine Extraction

The efficiency of **caffeine** extraction is highly dependent on the chosen method and the plant matrix. Below is a summary of typical **caffeine** content in common plant sources and a comparison of yields from different extraction techniques.

Table 1: Typical **Caffeine** Content in Plant Tissues

Plant Material	Caffeine Content (% dry weight)
Coffea arabica (unroasted beans)	0.9 - 1.6%
Coffea canephora (robusta, unroasted beans)	1.5 - 4.0% [1]
Camellia sinensis (tea leaves)	1.4 - 4.5% [2]

Table 2: Comparison of **Caffeine** Extraction Yields by Method

Extraction Method	Plant Material	Solvent/Conditions	Typical Caffeine Yield (mg/g of plant material)	Reference
Solvent Extraction	Tea Leaves	Dichloromethane	24.2	[3]
Tea Leaves	Chloroform	24.5	[3]	
Spent Coffee Grounds	Dichloromethane (Ultrasound-assisted)	38.2 (mg/g of extract)	[4] [5] [6]	
Spent Coffee Grounds	Ethanol (Ultrasound-assisted)	25.7 (mg/g of extract)	[4] [5] [6]	
Supercritical Fluid Extraction (SFE)	Green Tea Leaves	Supercritical CO ₂ with water co-solvent	19.8 (66% yield)	[7] [8]
Green Tea Leaves	Supercritical CO ₂ with ethanol co-solvent	31.1 (84.7% yield)		

Experimental Protocols

Protocol 1: Solvent Extraction of Caffeine from Tea Leaves

This protocol describes a standard laboratory procedure for the extraction of **caffeine** from tea leaves using a solid-liquid extraction followed by a liquid-liquid extraction.

Materials and Reagents:

- Dried tea leaves
- Sodium carbonate (Na_2CO_3) or Calcium carbonate (CaCO_3)[9][10]
- Dichloromethane (CH_2Cl_2) or Chloroform (CHCl_3)
- Anhydrous sodium sulfate (Na_2SO_4)
- Deionized water
- Beakers
- Hot plate
- Separatory funnel
- Filter paper and funnel
- Rotary evaporator

Procedure:

- Solid-Liquid Extraction (Brewing):
 1. Weigh 10 g of dried tea leaves and place them in a 250 mL beaker.
 2. Add 150 mL of deionized water and 2 g of sodium carbonate. The sodium carbonate is added to convert acidic compounds like tannins into their water-soluble salts, preventing their extraction into the organic solvent.[9]

3. Heat the mixture to a gentle boil on a hot plate and maintain for 20-30 minutes with occasional stirring.^[10]
 4. Allow the mixture to cool slightly and then filter it through filter paper to remove the solid tea leaves. Collect the aqueous filtrate.
- Liquid-Liquid Extraction:
 1. Cool the filtrate to room temperature and transfer it to a 250 mL separatory funnel.
 2. Add 30 mL of dichloromethane to the separatory funnel.
 3. Stopper the funnel and gently invert it several times to mix the layers, venting frequently to release any pressure buildup. Avoid vigorous shaking to prevent the formation of an emulsion.
 4. Allow the layers to separate. The denser organic layer (dichloromethane) will be at the bottom.
 5. Carefully drain the lower organic layer into a clean Erlenmeyer flask.
 6. Repeat the extraction of the aqueous layer twice more with 20 mL portions of dichloromethane, combining all organic extracts.
 - Drying and Solvent Removal:
 1. Add a small amount of anhydrous sodium sulfate to the combined organic extracts to remove any residual water. Swirl the flask until the drying agent no longer clumps together.
 2. Decant or filter the dried organic extract into a pre-weighed round-bottom flask.
 3. Remove the dichloromethane using a rotary evaporator to yield the crude **caffeine** extract.
 - Quantification:
 1. Weigh the round-bottom flask containing the crude **caffeine** to determine the yield.

2. The purity of the extracted **caffeine** can be determined using High-Performance Liquid Chromatography (HPLC).

Protocol 2: Supercritical Fluid Extraction (SFE) of Caffeine

SFE is a green chemistry technique that utilizes supercritical CO₂ as a solvent, offering high selectivity and leaving no toxic residues.[\[2\]](#)

Materials and Reagents:

- Ground coffee beans or tea leaves
- Supercritical Fluid Extractor
- Food-grade carbon dioxide (CO₂)
- Co-solvent (e.g., ethanol or water)

Procedure:

- Sample Preparation:
 1. Grind the plant material to a consistent particle size (e.g., 0.5 mm) to increase the surface area for extraction.
 2. Moisten the ground material with water (up to 50% by weight for coffee beans) to facilitate **caffeine** extraction.[\[11\]](#)
- SFE System Setup and Extraction:
 1. Load the prepared plant material into the extraction vessel of the SFE system.
 2. Pressurize the system with CO₂ to the desired supercritical pressure (e.g., 25 MPa).[\[12\]](#)
 3. Heat the extraction vessel to the desired temperature (e.g., 60°C).[\[12\]](#)
 4. Introduce the co-solvent (if used) at a specific flow rate.

5. Circulate the supercritical CO₂ through the extraction vessel for a set period (e.g., 2-3 hours).[12]

- **Caffeine** Collection:

1. The CO₂ containing the extracted **caffeine** is passed through a separator where the pressure is reduced.
2. This causes the CO₂ to return to its gaseous state, leaving the **caffeine** behind.
3. Collect the precipitated **caffeine** from the separator.

- Quantification:

1. Weigh the collected **caffeine** to determine the yield.
2. Analyze the purity of the **caffeine** using HPLC.

Protocol 3: Solid-Phase Extraction (SPE) for Caffeine Purification

SPE is a chromatographic technique used to purify the crude **caffeine** extract obtained from solvent extraction.

Materials and Reagents:

- Crude **caffeine** extract
- SPE cartridge (e.g., C18)
- Conditioning solvent (e.g., methanol)
- Equilibration solvent (e.g., deionized water)
- Wash solvent (e.g., water or a low percentage of organic solvent in water)
- Elution solvent (e.g., methanol or ethyl acetate)[13]
- SPE manifold

Procedure:

- Cartridge Conditioning and Equilibration:
 1. Pass 5-10 mL of methanol through the C18 SPE cartridge to activate the stationary phase.
 2. Pass 5-10 mL of deionized water through the cartridge to equilibrate it to the aqueous conditions of the sample. Do not let the cartridge run dry.
- Sample Loading:
 1. Dissolve the crude **caffeine** extract in a minimal amount of the equilibration solvent (water).
 2. Load the dissolved sample onto the conditioned and equilibrated SPE cartridge.
- Washing:
 1. Pass 5-10 mL of a wash solvent through the cartridge to remove polar impurities that are not retained on the C18 stationary phase.
- Elution:
 1. Elute the retained **caffeine** from the cartridge by passing 5-10 mL of an appropriate elution solvent (e.g., methanol or ethyl acetate) through it.
 2. Collect the eluate containing the purified **caffeine**.
- Solvent Removal and Quantification:
 1. Evaporate the elution solvent to obtain the purified **caffeine**.
 2. Weigh the purified **caffeine** and analyze its purity by HPLC.

Protocol 4: High-Performance Liquid Chromatography (HPLC) for Caffeine Quantification

HPLC is a highly sensitive and accurate method for the quantification of **caffeine**.

Instrumentation and Conditions:

- HPLC System: With UV detector
- Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 μ m)
- Mobile Phase: A mixture of water and methanol (e.g., 50:50 v/v).[14]
- Flow Rate: 1.0 mL/min
- Injection Volume: 20 μ L
- Detection Wavelength: 272 nm[14]
- Column Temperature: 26°C[14]

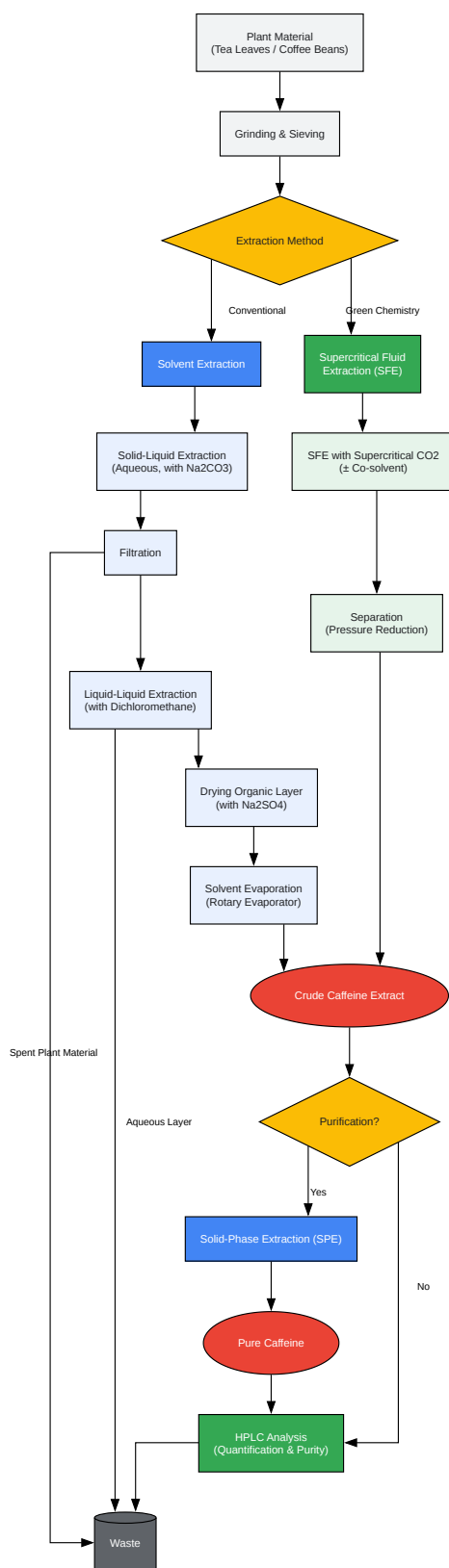
Procedure:

- Standard Preparation:
 1. Prepare a stock solution of a known concentration of **caffeine** standard in the mobile phase.
 2. Prepare a series of calibration standards by diluting the stock solution to different concentrations.
- Sample Preparation:
 1. Dissolve a known weight of the extracted **caffeine** in the mobile phase to a known volume.
 2. Filter the sample solution through a 0.45 μ m syringe filter before injection.
- Analysis:
 1. Inject the standard solutions into the HPLC system to generate a calibration curve of peak area versus concentration.
 2. Inject the sample solution into the HPLC system.

3. Identify the **caffeine** peak in the sample chromatogram by comparing its retention time with that of the standard.
4. Quantify the amount of **caffeine** in the sample by using the calibration curve.

Mandatory Visualizations

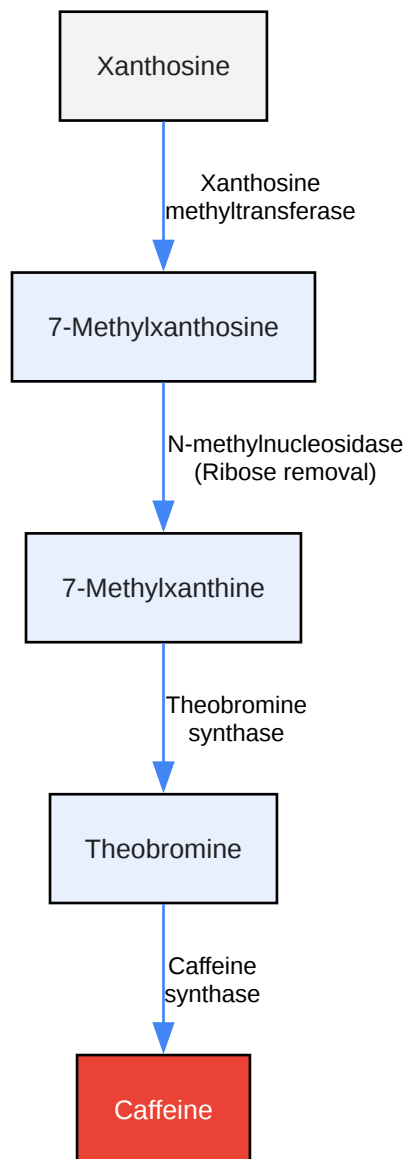
Experimental Workflow



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Caption: Experimental workflow for **caffeine** extraction and purification.

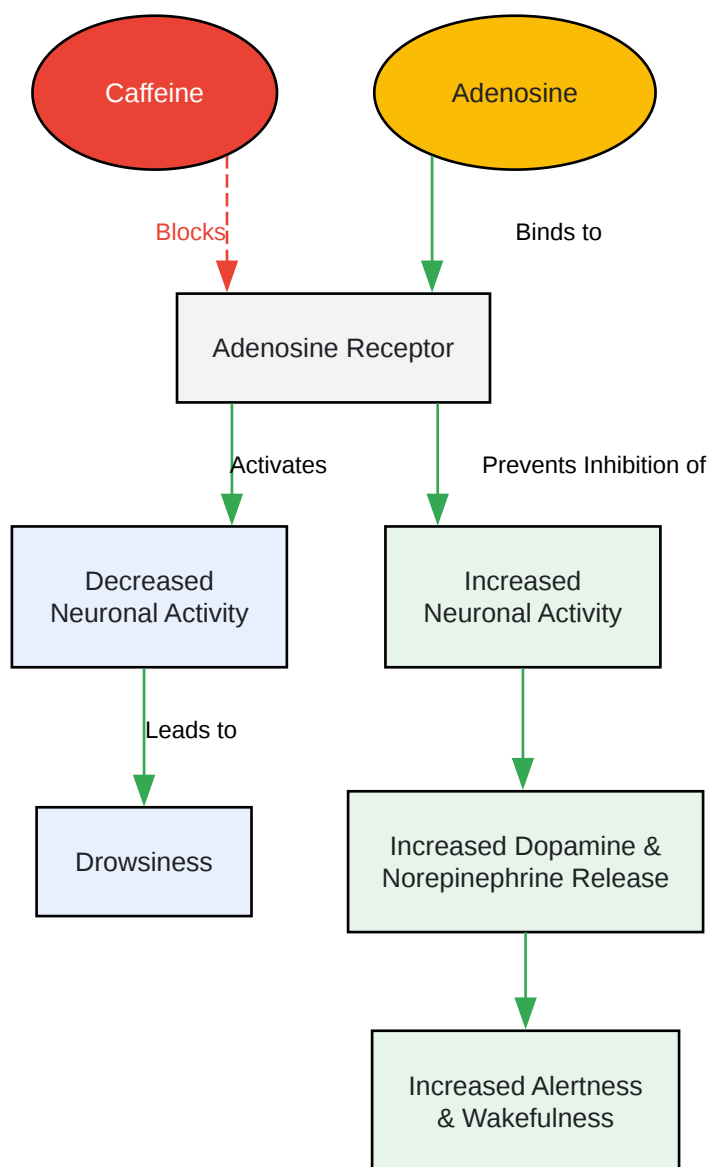
Caffeine Biosynthesis Pathway in Plants



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Caption: Simplified **caffeine** biosynthesis pathway in plants.[3][4][15][16]

Mechanism of Action: Caffeine Signaling Pathway



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Caption: **Caffeine's** mechanism as an adenosine receptor antagonist.[5][7][17][18]

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